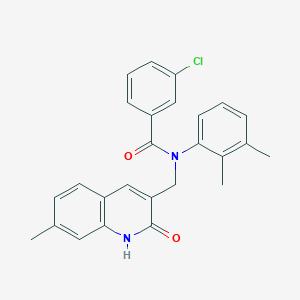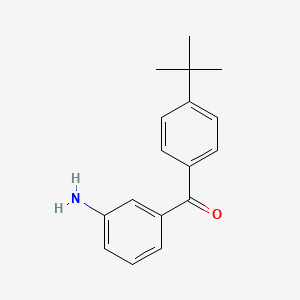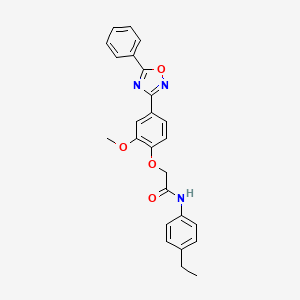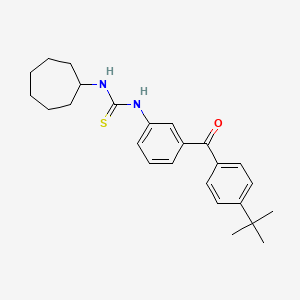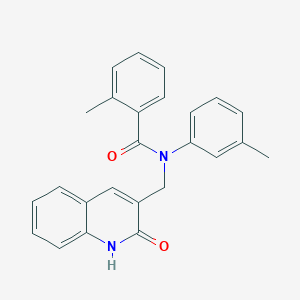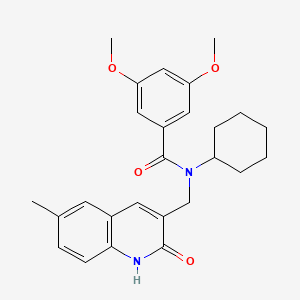
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide, also known as CHM-1, is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide is still not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. It has also been suggested that this compound may act as an inhibitor of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide is its potential therapeutic effects in various diseases. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of long-term safety data, which is essential for the development of any potential therapeutic agent.
Direcciones Futuras
There are several future directions for N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide research. One direction is to further elucidate the mechanism of action of this compound, which could provide insights into its potential therapeutic effects. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo, which could help optimize its dosing and administration. In addition, further studies are needed to assess the long-term safety of this compound, which is essential for its development as a potential therapeutic agent. Finally, the potential use of this compound in combination with other drugs or therapies should be explored, as this could enhance its therapeutic effects.
Métodos De Síntesis
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide is synthesized through a multistep process involving the reaction of various reagents. The synthesis method involves the use of 3,5-dimethoxybenzoic acid, cyclohexylamine, and 2-hydroxy-6-methylquinoline as starting materials, followed by a series of reactions that include esterification, amidation, and cyclization. The final product is obtained through purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has been studied extensively for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumors and induce apoptosis in cancer cells. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases.
Propiedades
IUPAC Name |
N-cyclohexyl-3,5-dimethoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-17-9-10-24-18(11-17)12-20(25(29)27-24)16-28(21-7-5-4-6-8-21)26(30)19-13-22(31-2)15-23(14-19)32-3/h9-15,21H,4-8,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANNKNCXTSSFIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

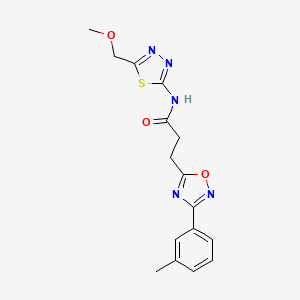
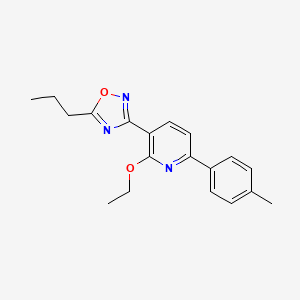
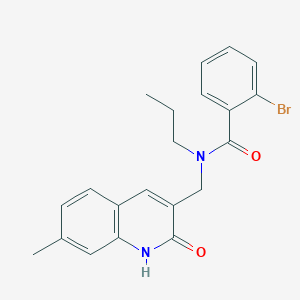

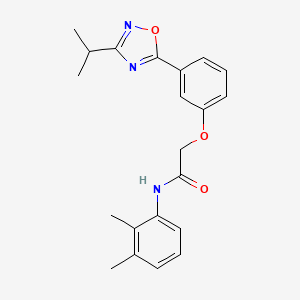
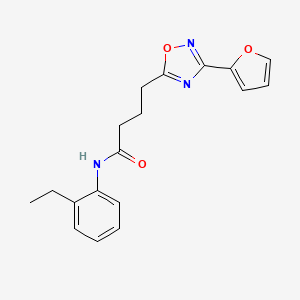
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide](/img/structure/B7695818.png)
